
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C18H20O3 It is a derivative of phenylacetic acid, characterized by the presence of an isopropylbenzyl group and an oxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-isopropylbenzyl alcohol with a suitable phenol derivative under basic conditions to form the intermediate 4-isopropylbenzyl phenyl ether.
Acylation: The intermediate is then subjected to acylation using a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxyphenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylacetic acid derivatives.
科学的研究の応用
2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-((4-Isopropylbenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
- 4-((4-Isopropylbenzyl)oxy)-3-methoxyphenylacetic acid
- **3-Chloro-4-((4-isopropylbenzyl)oxy
特性
CAS番号 |
882865-41-0 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC名 |
2-[3-[(4-propan-2-ylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C18H20O3/c1-13(2)16-8-6-14(7-9-16)12-21-17-5-3-4-15(10-17)11-18(19)20/h3-10,13H,11-12H2,1-2H3,(H,19,20) |
InChIキー |
AEKXPKDLKFGLEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




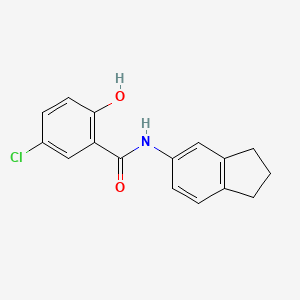
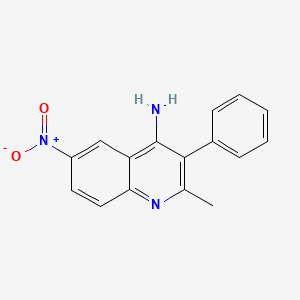
![4-Methyl-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11843066.png)
![3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11843067.png)
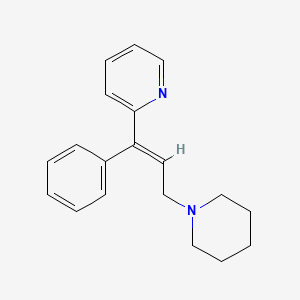


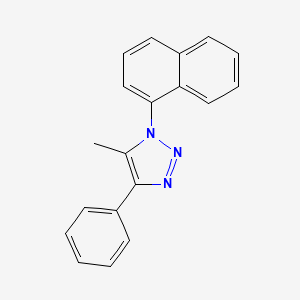

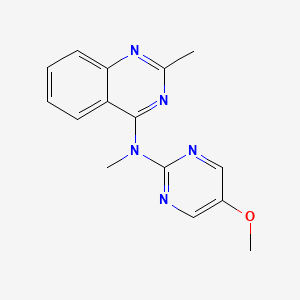
![Benzamide, N-[(2-hydroxy-1-naphthalenyl)methyl]-](/img/structure/B11843126.png)

